![molecular formula C11H15N3O4 B2683919 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate CAS No. 1428352-78-6](/img/structure/B2683919.png)
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate
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Description
Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate, also known as EDP-106, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.
Scientific Research Applications
- Necroptosis is a form of programmed cell death associated with inflammatory diseases, neurodegenerative conditions, and cancers. Researchers have explored 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as potent necroptosis inhibitors . Notably, compound 26 demonstrated anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead for future inhibitor development.
- Researchers have explored aliphatic amine substitutions on the C-5 position of the D-ring to improve the physicochemical properties of related compounds . These modifications aim to enhance solubility, stability, and bioavailability.
- Indole derivatives, including related structures, have been investigated for their anti-HIV-1 potential. For instance, indolyl and oxochromenyl xanthenone derivatives were studied, and molecular docking analyses revealed their interactions with HIV-1 targets .
- “Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate” is a compound used in research and industry. Its applications span various fields, from life sciences to organic synthesis and environmental measurements .
- The compound’s structural motifs may contribute to the synthesis of 1H-pyrazolo[3,4-b]pyridines, which have biomedical applications. Mechanistic proposals involve the reaction of 5-aminopyrazole with dicarbonyl compounds .
Necroptosis Inhibition
Physicochemical Properties Enhancement
Anti-HIV-1 Activity
Carboxylate Derivatives in Research and Industry
1H-Pyrazolo[3,4-b]pyridines Synthesis
properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-2-17-9(15)7-12-10(16)8-6-13-14-4-3-5-18-11(8)14/h6H,2-5,7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCQDALKRKSQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C2N(CCCO2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate |
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